![molecular formula C16H33BrN2S B1455743 N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 1354968-77-6](/img/structure/B1455743.png)
N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide
Overview
Description
N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C16H33BrN2S and a molecular weight of 365.42 g/mol . This compound is known for its unique structure, which includes a dodecylsulfanyl group and a methanimidamide group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with an appropriate imidothiocarbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imidothiocarbamate group to corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.
- Reagent : It is utilized in various organic reactions due to its unique functional groups.
Biology
- Antimicrobial Properties : Preliminary studies indicate that N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide exhibits significant antimicrobial activity, making it a candidate for further pharmaceutical development.
- Membrane Interaction : The dodecyl sulfanyl group suggests potential interactions with biological membranes, which could influence cell permeability and exhibit cytotoxic effects against pathogens.
Medicine
- Therapeutic Potential : Ongoing research aims to explore its therapeutic applications, particularly in drug development targeting specific diseases through its biological activities.
Industry
- Specialty Chemicals : The compound is also used in formulating specialty chemicals and materials due to its unique properties and reactivity.
Case Studies and Research Findings
Several studies have investigated the properties and applications of this compound:
- Antimicrobial Activity : Research has shown that this compound exhibits significant activity against various microbial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals.
- Biological Membrane Interaction Studies : Studies have demonstrated that the compound interacts with lipid bilayers, affecting membrane fluidity and permeability, which could be leveraged for drug delivery systems.
- Synthetic Applications : Its role as a building block in synthesizing more complex organic compounds has been highlighted in several synthetic chemistry studies.
Mechanism of Action
The mechanism of action of N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The dodecylsulfanyl group can interact with biological membranes, potentially disrupting their function. The methanimidamide group can form hydrogen bonds with target proteins, affecting their activity . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrochloride
- N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide sulfate
- N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide nitrate
Uniqueness
N’-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical .
Biological Activity
N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide, with the CAS number 1354968-77-6, is a compound of interest in the field of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : C₁₆H₃₃BrN₂S
- Molecular Weight : 365.42 g/mol
- Structure : The compound features a dodecylsulfanyl group, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the dodecylsulfanyl moiety. This group enhances lipophilicity, potentially increasing membrane permeability and facilitating interactions with biological targets.
Antimicrobial Activity
Several studies have indicated that compounds with sulfanyl groups exhibit antimicrobial properties. The dodecylsulfanyl group in this compound may contribute to its effectiveness against a range of pathogens. For instance:
- Case Study : A study evaluating various sulfanyl derivatives demonstrated that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The hydrobromide salt form may enhance solubility and bioavailability, further supporting antimicrobial efficacy.
Anticancer Potential
Research into similar compounds has suggested potential anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through various pathways:
- Case Study : In vitro studies on related methanimidamide derivatives have shown cytotoxic effects on cancer cell lines, indicating that this compound could exhibit similar properties.
Toxicity and Safety Profile
The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicity assessments are necessary to determine safe dosage ranges:
- Toxicity Studies : Initial assessments suggest low toxicity in vitro; however, comprehensive studies are required to evaluate its safety in vivo.
Research Findings Summary Table
Properties
IUPAC Name |
dodecyl N'-prop-2-enylcarbamimidothioate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2S.BrH/c1-3-5-6-7-8-9-10-11-12-13-15-19-16(17)18-14-4-2;/h4H,2-3,5-15H2,1H3,(H2,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLFEUMNAIGZBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC=C)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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